molecular formula C11H8ClNO3 B12329701 (4E)-3-(Chloromethyl)-4-(4-hydroxybenzylidene)-isoxazol-5(4H)-one

(4E)-3-(Chloromethyl)-4-(4-hydroxybenzylidene)-isoxazol-5(4H)-one

Cat. No.: B12329701
M. Wt: 237.64 g/mol
InChI Key: NRXWYEXYHHJRFQ-UITAMQMPSA-N
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Description

3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester or β-diketone under acidic or basic conditions.

    Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Formation of Hydroxybenzylidene Moiety: The hydroxybenzylidene group can be introduced through a condensation reaction between an aldehyde (such as 4-hydroxybenzaldehyde) and the isoxazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-formylbenzylidene)isoxazol-5(4H)-one.

    Reduction: Formation of 3-methyl-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

    Chemical Reactivity: The presence of reactive functional groups (chloromethyl and hydroxybenzylidene) allows it to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-4-(4-hydroxyphenyl)isoxazol-5(4H)-one: Similar structure but lacks the benzylidene moiety.

    4-(4-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one: Similar structure but has a methyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloromethyl and hydroxybenzylidene groups allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

(4Z)-3-(chloromethyl)-4-[(4-hydroxyphenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C11H8ClNO3/c12-6-10-9(11(15)16-13-10)5-7-1-3-8(14)4-2-7/h1-5,14H,6H2/b9-5-

InChI Key

NRXWYEXYHHJRFQ-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=NOC2=O)CCl)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)O

Origin of Product

United States

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